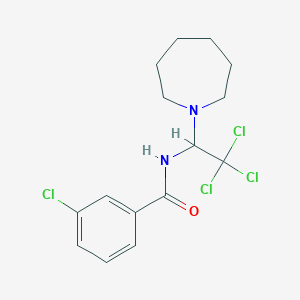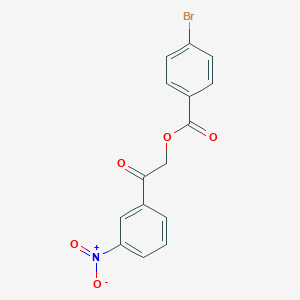
2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a bromobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the benzoate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Materials Science: The compound can be used in the production of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromobenzoate group can engage in binding interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [2-(4-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-chlorobenzoate
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate
Comparison:
- [2-(4-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and binding properties.
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-chlorobenzoate: The presence of chlorine instead of bromine can influence the compound’s electronic properties and reactivity.
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate: The methyl group can alter the compound’s hydrophobicity and steric interactions.
Conclusion
2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.
Propriétés
Formule moléculaire |
C15H10BrNO5 |
|---|---|
Poids moléculaire |
364.15g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 4-bromobenzoate |
InChI |
InChI=1S/C15H10BrNO5/c16-12-6-4-10(5-7-12)15(19)22-9-14(18)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2 |
Clé InChI |
XEICCEWLHVJXAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[{2,4-Bisnitrophenyl}(phenylmethyl)amino]ethanol](/img/structure/B401264.png)
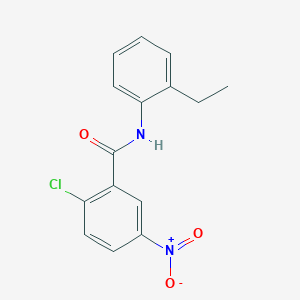
![4-[(2-Bromoethyl)oxy]benzaldehyde (6-chloro-4-phenylquinazolin-2-yl)hydrazone](/img/structure/B401266.png)
![3,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B401268.png)
![2,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B401270.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]benzamide](/img/structure/B401271.png)
![2-methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B401272.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B401273.png)
![4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401276.png)
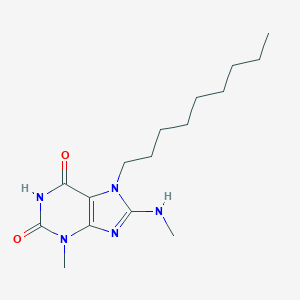
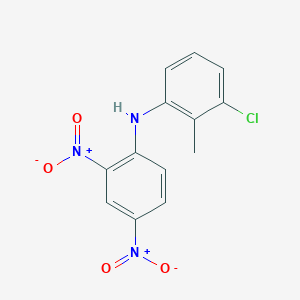
![3-chloro-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide](/img/structure/B401283.png)
